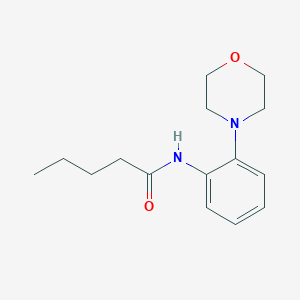

N-(2-morpholinophenyl)pentanamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-ylphenyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-3-8-15(18)16-13-6-4-5-7-14(13)17-9-11-19-12-10-17/h4-7H,2-3,8-12H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILIEBKTCCEPRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC=C1N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholinophenyl)pentanamide typically involves the reaction of 2-aminophenylmorpholine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-aminophenylmorpholine+pentanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines, which may further react to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products:

Oxidation: N-oxide derivatives of this compound.

Reduction: Secondary amines and their derivatives.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Anticancer Properties

N-(2-morpholinophenyl)pentanamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can act as inhibitors of various kinases involved in cell proliferation. For instance, kinase inhibitors are crucial in treating several types of cancer, including breast and lung cancer . The compound's ability to inhibit specific kinases may lead to reduced tumor growth and improved patient outcomes.

Table 1: Summary of Anticancer Applications

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Kinase inhibition | |

| Lung Cancer | Targeting cell proliferation pathways | |

| Colorectal Cancer | Epigenetic regulation via KDM inhibition |

Neurological Disorders

There is emerging evidence suggesting that this compound may have neuroprotective effects. Compounds that modulate neurotransmitter systems and exhibit anti-inflammatory properties are being explored for the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis. Its morpholine moiety suggests potential interactions with neurotransmitter receptors .

Targeting Kinases

The compound's primary mechanism appears to involve the inhibition of kinases that regulate cell cycle progression and apoptosis. This action is particularly relevant in cancer therapy, where uncontrolled cell proliferation is a hallmark of malignancy .

Epigenetic Modulation

Research has highlighted the role of epigenetic changes in cancer progression. This compound may influence histone modification processes, thereby altering gene expression patterns associated with tumor growth and survival .

Clinical Trials

A notable case study involved the evaluation of a related compound in clinical trials aimed at assessing its efficacy against multiple myeloma. These studies demonstrated significant anti-proliferative effects, leading to further exploration of similar compounds, including this compound, in targeted therapies for hematological malignancies .

Laboratory Studies

In vitro studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. These findings underscore the potential for developing new therapeutic strategies based on this compound's structure .

Mechanism of Action

The mechanism of action of N-(2-morpholinophenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Albendazole

Albendazole, a broad-spectrum antiparasitic drug, served as the structural template for N4MP. Key differences include:

Key Findings :

- N4MP retains albendazole’s anthelmintic efficacy but reduces cytotoxicity, likely due to the removal of reactive carbamate groups .

- Its simplified synthesis (≈50% less complex than albendazole) lowers production costs .

Sulfonamide-Linked Pentanamides

describes pentanamide derivatives with sulfonamide groups (e.g., N4-valeroylsulfadiazine ). While structurally distinct from N4MP, these compounds highlight the versatility of pentanamide scaffolds:

| Compound | Therapeutic Target | Key Feature | Reference |

|---|---|---|---|

| N4-Valeroylsulfadiazine | Antitubercular | High purity (95% yield), stable melting point (~218°C) | |

| N4MP | Anthelmintic | BBB penetration, low cytotoxicity |

Key Insight : Sulfonamide-pentanamide hybrids prioritize metabolic stability (e.g., SO₂NH groups), whereas N4MP emphasizes BBB penetration and safety.

Dopamine Receptor-Targeting Pentanamides

and report pentanamides with piperazine-thiophenyl moieties (e.g., 5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide). These compounds target dopamine D3 receptors, illustrating structural adaptability:

| Property | N4MP | Dopamine-Targeting Pentanamides |

|---|---|---|

| Substituents | 4-Methoxyphenyl | Piperazine-thiophenyl |

| Therapeutic Use | Antiparasitic | Neuropsychiatric disorders |

| Synthetic Yield | High (≥90%) | Moderate (34–53%) |

Key Insight : The pentanamide scaffold is pharmacologically versatile, with substituents dictating target specificity.

Trifluoromethylphenyl Pentanamides

lists analogs like N-[2-(trifluoromethyl)phenyl]pentanamide , which share a phenylpentanamide backbone but lack antiparasitic activity data.

| Property | N4MP | Trifluoromethyl Analogs |

|---|---|---|

| Polar Surface Area | 71 Ų | 29.1 Ų |

| Bioactivity | Anthelmintic | Undocumented |

Key Insight : Fluorinated analogs may exhibit distinct pharmacokinetics (e.g., enhanced metabolic stability) but require further study.

Biological Activity

N-(2-Morpholinophenyl)pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Key Properties:

- Molecular Formula: C13H19N3O

- Molecular Weight: 235.31 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

Research has indicated that this compound exhibits various biological activities, primarily through modulation of specific molecular targets:

- Protein Interaction: The compound has been shown to interact with proteins involved in cell signaling pathways, which may influence cancer cell proliferation and survival.

- Inhibition of Enzymatic Activity: Studies suggest that it may inhibit certain enzymes related to tumor growth, although the specific targets are still under investigation.

Pharmacological Effects

- Antitumor Activity:

- Anti-inflammatory Properties:

- Neuroprotective Effects:

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study conducted on multiple myeloma cells revealed that this compound significantly reduced cell viability at concentrations ranging from 10 to 100 µM. The mechanism was linked to the downregulation of c-myc expression and induction of apoptosis markers such as cleaved caspase-3 .

Case Study: Neuroprotection

In another research trial involving mouse models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Q & A

Q. What are the optimal synthetic conditions for N-(2-morpholinophenyl)pentanamide to maximize yield and purity?

The synthesis of this compound requires strict control of reaction parameters. Key steps include:

- Use of inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates .

- Temperature control (e.g., reflux conditions) to facilitate amide bond formation .

- Purification via sequential chromatography (normal phase followed by reverse-phase) to isolate high-purity products, as demonstrated in analogous pentanamide syntheses . Yield optimization often involves adjusting stoichiometry and reaction time.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to resolve aromatic protons (morpholinophenyl group) and aliphatic chains .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and morpholine ring vibrations .

Q. What preliminary biological activities are associated with this compound?

Early studies suggest:

- Antimicrobial activity : Linked to the morpholine moiety’s ability to disrupt bacterial membranes .

- Enzyme modulation : The amide group may interact with protease or kinase targets, as seen in structurally similar compounds .

- Anti-inflammatory potential : Hydroxyl and morpholine groups facilitate hydrogen bonding with COX-2 or NF-κB pathways .

Advanced Research Questions

Q. How can contradictory data on the biological efficacy of this compound be resolved?

Contradictions may arise from:

- Variability in assay conditions (e.g., pH, solvent systems). Standardize protocols using controls from peer-reviewed studies .

- Structural analogs : Differences in substituents (e.g., methylthio vs. acetyl groups) can drastically alter activity. Compare data against derivatives with documented bioactivity .

- Dose-response validation : Perform IC₅₀/EC₅₀ assays in triplicate to confirm reproducibility .

Q. What computational approaches best predict the binding interactions of this compound?

- Molecular docking : Use AutoDock Vina with a Lamarckian genetic algorithm to model ligand-protein interactions. Set exhaustiveness to 20 for improved accuracy .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the morpholine ring) using tools like Schrödinger’s Phase .

Q. What multi-step strategies enhance bioactivity in this compound derivatives?

Functionalization approaches include:

- Sulfonylation : Introduce sulfonyl groups at the phenyl ring to improve solubility and target affinity .

- Heterocyclic fusion : Attach thienoimidazole or pyridine moieties to exploit π-π stacking with biological targets .

- Chiral resolution : Separate enantiomers via HPLC with chiral columns to isolate stereoisomers with higher potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.